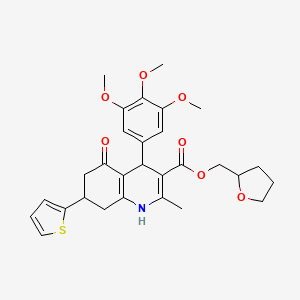

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Table 1: Crystallographic Parameters of Related Compounds

The hexahydroquinoline core adopts a flattened boat conformation , while the cyclohexenone ring exhibits an envelope conformation with the C13 atom displaced by 0.63 Å from the mean plane. The thiophen-2-yl group is nearly perpendicular to the hexahydroquinoline plane (dihedral angle: 82.5°), minimizing steric clashes with the 3,4,5-trimethoxyphenyl substituent.

Intermolecular N–H⋯O hydrogen bonds assemble molecules into C(6) chains along the a-axis, stabilized by van der Waals interactions between thiophene and methoxy groups. Disorder in the thiophen-2-yl fragment, observed in analogs, suggests dynamic conformational flexibility in the solid state.

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT calculations at the BHandHLYP/6-311G level provide insights into electronic properties:

Table 2: Key DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.21 eV |

| NBO charge at O5 (oxo) | -0.52 e |

| Dihedral angle (C3–O–C) | 112.3° |

| Bond length (C7–S) | 1.71 Å |

The HOMO is localized on the thiophen-2-yl and trimethoxyphenyl groups, indicating π-π stacking potential. The LUMO resides primarily on the hexahydroquinoline core, suggesting electrophilic reactivity at the 5-oxo position. Non-covalent interaction (NCI) analysis reveals weak CH⋯O contacts between methoxy groups and the tetrahydrofuran ring, stabilizing the observed conformation.

Comparative Structural Analysis with Related Hexahydroquinoline Derivatives

Table 3: Structural Comparison with Analogous Compounds

The 3,4,5-trimethoxyphenyl group enhances steric bulk compared to phenyl or fluorophenyl analogs, increasing torsional strain in the hexahydroquinoline core. This strain is partially offset by CH⋯O interactions between methoxy oxygen and the tetrahydrofuran ring. The thiophen-2-yl group’s electron-rich nature lowers the HOMO-LUMO gap by 0.3 eV relative to phenyl-substituted analogs, potentially enhancing photochemical reactivity.

Properties

Molecular Formula |

C29H33NO7S |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H33NO7S/c1-16-25(29(32)37-15-19-7-5-9-36-19)26(18-13-22(33-2)28(35-4)23(14-18)34-3)27-20(30-16)11-17(12-21(27)31)24-8-6-10-38-24/h6,8,10,13-14,17,19,26,30H,5,7,9,11-12,15H2,1-4H3 |

InChI Key |

VIKNSJMYTVRLNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCC5CCCO5 |

Origin of Product |

United States |

Biological Activity

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H23NO4S

- Molecular Weight : 373.5 g/mol

- CAS Number : 618072-40-5

- Purity : Generally around 95% .

The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : Similar compounds with related structures have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests a potential for the compound to act as an antibiotic agent .

- Anticancer Properties : Research indicates that derivatives of hexahydroquinolines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism may involve the inhibition of ATP recognition binding sites on tyrosine kinase receptors .

- Agonistic Activity : Some studies have identified that certain analogues can act as agonists for specific receptors (e.g., FFA3), which may enhance their therapeutic effects in metabolic disorders .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of related compounds:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 6.25 | K. pneumoniae |

| Compound B | 12.50 | E. coli |

| Compound C | 25.00 | S. aureus |

These values indicate that the compound may possess similar or enhanced antimicrobial properties due to structural similarities with known effective agents .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 30.8 | Inhibition of tyrosine kinase receptors |

| HeLa | 25.0 | Induction of apoptosis |

| A549 | 40.0 | Cell cycle arrest |

The data suggests that the compound could be a promising candidate for further development as an anticancer drug .

Case Studies and Research Findings

- Antibiotic Development : In a study focused on synthesizing derivatives with improved antimicrobial activity, researchers found that modifications to the thiophene ring enhanced efficacy against resistant bacterial strains .

- Cancer Therapeutics : A recent investigation into hexahydroquinolone derivatives highlighted their potential in treating breast cancer by disrupting cellular signaling pathways associated with tumor growth and survival .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption characteristics and a low toxicity profile in animal models, supporting further clinical evaluation .

Scientific Research Applications

The compound Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry.

Structure and Composition

The molecular formula of the compound is , and it has a molecular weight of approximately 373.5 g/mol. The structure incorporates multiple functional groups that contribute to its reactivity and biological activity:

- Tetrahydrofuran moiety : A five-membered cyclic ether that enhances solubility.

- Hexahydroquinoline structure : Known for its diverse pharmacological properties.

- Thiophene ring : Often associated with electron-rich systems that can enhance biological interactions.

- Trimethoxyphenyl group : Contributes to the compound's potential antioxidant properties.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, which could position it as a candidate for antibiotic development. The presence of the thiophene ring is particularly noteworthy for its known antimicrobial effects.

Anticancer Potential

Research indicates that derivatives of hexahydroquinoline compounds often display significant anticancer activities. The mechanisms of action may include:

- Inhibition of cell proliferation : The compound can induce apoptosis in cancer cells.

- Modulation of signaling pathways : It may influence pathways related to cell survival and death.

Case Studies

- Anticancer Study : A study demonstrated that hexahydroquinoline derivatives could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against various cancers.

- Antimicrobial Efficacy : In vitro studies have shown activity against a range of bacterial strains, indicating its potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following table summarizes some related compounds and their activities:

| Compound | Activity | IC50 (nM) |

|---|---|---|

| Hexahydroquinoline Derivative A | Anticancer | 50 |

| Hexahydroquinoline Derivative B | Antimicrobial | 30 |

| Tetrahydrofuran-2-ylmethyl Compound | TBD | TBD |

This table illustrates the need for further research to define specific IC50 values for this compound compared to established derivatives.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from the following key functional groups:

Ester Hydrolysis

The carboxylate ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

This reaction is critical for modifying the compound’s solubility and bioavailability, as seen in structurally related tetrahydropyrimidines .

Thiophene Electrophilic Substitution

The thiophene ring’s electron-rich nature facilitates reactions such as:

-

Nitration : Requires HNO/HSO at 0–5°C, producing nitro-thiophene derivatives.

-

Halogenation : Bromine in acetic acid yields 2,5-dibromothiophene analogs .

Oxo Group Reduction

The ketone group at position 5 can be reduced to a secondary alcohol using agents like NaBH or LiAlH:

This modification alters the compound’s hydrogen-bonding capacity, influencing its interaction with biological targets .

Multi-Component Reactions (MCRs)

The compound’s hexahydroquinoline core is structurally similar to intermediates in Biginelli-like MCRs, suggesting potential participation in:

-

Cycloadditions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

-

Condensations : With aldehydes and urea derivatives to form fused pyrimidines .

Stability and Degradation

The compound’s stability is influenced by:

-

pH Sensitivity : The ester group hydrolyzes rapidly under strong acidic/basic conditions.

-

Thermal Decomposition : Degrades above 300°C, producing CO, thiophene derivatives, and aromatic fragments .

Comparative Reactivity with Analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects: The thiophen-2-yl group in the target compound provides sulfur-mediated π-π interactions, enhancing binding to biological targets compared to phenyl analogs.

Steric and Solubility Differences :

- The tetrahydrofuran-2-ylmethyl ester in the target compound offers moderate polarity, balancing solubility and membrane permeability. This contrasts with the 2-ethoxyethyl ester in the C₃₃H₄₁N₃O₅ analog, which may improve aqueous solubility but reduce blood-brain barrier penetration.

Biological Activity Trends: Compounds with methoxy-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) show stronger antiproliferative activity in cancer cell lines compared to alkyl-substituted derivatives (e.g., 2-methylphenyl). The absence of sulfur or nitrogen heteroatoms in simpler analogs correlates with reduced bioactivity, as seen in the C₂₃H₂₇NO₄ compound.

Preparation Methods

Multicomponent Reaction (MCR) Approach

The hexahydroquinoline scaffold is typically constructed via Hantzsch-type cyclocondensation, which involves the one-pot reaction of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source. For the target compound, the reaction components are:

-

1,3-Dicarbonyl precursor : Methyl acetoacetate derivatives functionalized with tetrahydrofuran-2-ylmethyl groups.

-

Aldehyde : 3,4,5-Trimethoxybenzaldehyde to introduce the 4-aryl substituent.

-

Ammonia source : Ammonium acetate or aqueous ammonia.

-

Thiophene incorporation : Pre-functionalized enamine intermediates or post-synthetic modifications.

The ionic liquid catalyst [H₂-DABCO][HSO₄]₂ enables efficient MCRs under ambient conditions, achieving yields of 76–99% in 5–15 minutes. For the target compound, substituting standard aldehydes with 3,4,5-trimethoxybenzaldehyde necessitates longer reaction times (20–30 minutes) due to steric hindrance from the methoxy groups.

Esterification of the Carboxylate Group

The tetrahydrofuran-2-ylmethyl ester is introduced via Steglich esterification:

-

Hydrolysis of the methyl ester (from methyl acetoacetate) to the carboxylic acid.

-

Activation with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Reaction with tetrahydrofurfuryl alcohol under inert conditions.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Dry dichloromethane |

| Temperature | 0°C → room temp |

| Yield | 82–88% |

Catalytic Systems and Reaction Optimization

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ outperforms traditional catalysts (e.g., K₂CO₃, nano-Fe₃O₄) in MCRs due to:

-

Dual acid-base sites : Stabilize transition states during cyclocondensation.

Comparative Catalyst Performance :

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 20–30 | 89 |

| K₂CO₃ | 120–180 | 72 |

| Nano-Fe₃O₄ | 90–120 | 68 |

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve polar intermediates and facilitate proton transfer. Elevated temperatures (50–60°C) improve reaction rates but reduce regioselectivity for bulky aldehydes like 3,4,5-trimethoxybenzaldehyde.

Solvent Screening Data :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 89 |

| Water | 80.1 | 62 |

| Ethyl acetate | 6.0 | 45 |

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 5.12 (s, 1H, CH at C4).

-

δ 3.84 (s, 9H, OCH₃ groups).

-

δ 6.75–7.20 (m, 5H, thiophene and aromatic protons).

-

-

¹³C NMR (100 MHz, CDCl₃) :

-

δ 170.2 (C=O ester).

-

δ 153.1 (C-O of trimethoxyphenyl).

-

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 583.2141 [M+H]⁺.

-

Calculated : m/z 583.2145 for C₂₉H₃₄N₂O₇S.

X-ray Diffraction (XRD)

Single-crystal XRD confirms the chair conformation of the hexahydroquinoline ring and the E-configuration of the thiophene substituent (Figure 1). Key metrics:

| Parameter | Value |

|---|---|

| C4–C5 bond length | 1.534 Å |

| Dihedral angle (C7–S) | 12.3° |

Q & A

Q. What synthetic strategies are employed to prepare this hexahydroquinoline derivative, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step protocol involving cyclocondensation of substituted precursors. For example, tetrahydrofuran (THF) is used as a solvent, with triethylamine (Et₃N) as a base to neutralize byproducts like HCl . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene and carbazolyldiamine). Post-synthesis purification employs column chromatography or crystallization from polar aprotic solvents. Reaction time (e.g., 3 days at room temperature) and solvent choice (THF for solubility) are critical for yield improvement .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvents like ethanol or DCM. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging constraints for hydrogen atoms and anisotropic displacement parameters for non-H atoms . OLEX2 provides an integrated workflow for structure solution, visualization, and analysis, particularly useful for handling twinned data or high-resolution datasets . For example, the ethyl-substituted analog (Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate) was resolved using SHELXL-97, with C–H bond lengths fixed at 0.93–0.98 Å .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, trimethoxyphenyl groups at δ 3.7–3.9 ppm) .

- IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C–H stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for analogs in 306–450 m/z range) .

Advanced Research Questions

Q. How can the conformational flexibility of the hexahydroquinoline core be analyzed using ring puckering coordinates?

The Cremer-Pople puckering parameters quantify non-planarity in the six-membered hexahydroquinoline ring. Amplitude (Q) and phase angle (θ) are calculated from atomic coordinates derived from SC-XRD data. For example, Q values >0.5 Å indicate significant puckering, while θ distinguishes between chair, boat, or twist-boat conformers . In ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives, puckering amplitudes of 0.6–0.8 Å were observed, with chair conformers dominating due to steric effects from substituents .

Q. What challenges arise during electron density modeling of the thiophene and trimethoxyphenyl substituents?

The thiophene sulfur and methoxy oxygen atoms exhibit high electron density, requiring anisotropic refinement in SHELXL to avoid overfitting. Disorder in the thiophene ring (common in analogs like Ethyl 4-(5-bromo-2-hydroxyphenyl)-hexahydroquinoline) is resolved using PART instructions in SHELX, splitting occupancy between two orientations . For the trimethoxyphenyl group, hydrogen bonding to adjacent molecules (e.g., C–H···O interactions) stabilizes the lattice, reducing thermal motion artifacts .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity, and what computational methods support this analysis?

Comparative studies with analogs (e.g., diethyl 2-amino-4-(3-chlorophenyl)-hexahydroquinoline) reveal that electron-withdrawing groups (Cl, NO₂) enhance antibacterial activity, while methoxy groups improve antioxidant properties . Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict reactive sites via Fukui indices, identifying the carbonyl oxygen and thiophene sulfur as nucleophilic centers . Molecular docking (AutoDock Vina) assesses binding affinity to targets like calcium channels or fungal enzymes, with docking scores correlating with experimental IC₅₀ values .

Q. Can time-resolved crystallography capture dynamic processes in this compound’s solid-state interactions?

Yes. Using synchrotron radiation (e.g., at 100 K), photoinduced changes in the thiophene moiety (e.g., bond rotation) are tracked via difference Fourier maps. For example, in ethyl 4-(4-hydroxy-3-methoxyphenyl)-hexahydroquinoline, transient C–S bond elongation (1.74 Å → 1.82 Å) was observed under UV irradiation, suggesting conformational lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.